(Z)-methyl 4-((3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate
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Overview
Description
(Z)-methyl 4-((3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 4-((3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-allyl-4-methoxybenzothiazole with methyl 4-aminobenzoate under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 4-((3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions may result in various substituted benzothiazole derivatives .
Scientific Research Applications
(Z)-methyl 4-((3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (Z)-methyl 4-((3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit monoamine oxidase or cholinesterase, which are involved in neurotransmitter regulation . Molecular docking studies have shown that the compound can bind to the active sites of these enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-imine hydrobromide
- Benzothiazole derivatives with various substituents
Uniqueness
(Z)-methyl 4-((3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
methyl 4-[(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-4-12-22-17-15(25-2)6-5-7-16(17)27-20(22)21-18(23)13-8-10-14(11-9-13)19(24)26-3/h4-11H,1,12H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSXARFCKCBQHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)C(=O)OC)N2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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